molecular formula C21H20N2O3 B5727900 N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)

N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)

Cat. No. B5727900
M. Wt: 348.4 g/mol
InChI Key: MSCNSERBEHEQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide), commonly known as CDM, is a synthetic compound that has gained attention in scientific research for its potential use in various applications. CDM is a member of the bisacrylamide family and is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules.

Mechanism of Action

CDM forms covalent bonds with biomolecules through its two acrylamide groups. The reaction occurs through the Michael addition of the nucleophilic groups on the biomolecules to the electron-deficient carbon atoms in the acrylamide groups. The resulting cross-links can stabilize protein structures, prevent protein degradation, and alter protein function.
Biochemical and Physiological Effects:
CDM has been shown to have minimal toxicity in vitro and in vivo. However, it can cause protein aggregation and precipitation at high concentrations, which can affect protein function. CDM can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDM as a cross-linking agent is its ability to form stable covalent bonds with biomolecules. It can also be used in a wide range of experimental conditions, including different pH and temperature ranges. However, CDM can cause protein aggregation and precipitation at high concentrations, which can affect protein function. It can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.

Future Directions

There are several potential future directions for the use of CDM in scientific research. One area of interest is the development of CDM-based hydrogels for tissue engineering and drug delivery applications. Another potential application is the use of CDM in the synthesis of protein-based materials, such as protein fibers and films. Additionally, CDM could be used in the development of new diagnostic tools for detecting protein-protein interactions and protein-DNA interactions. Further research is needed to explore these potential applications of CDM.
In conclusion, CDM is a synthetic compound that has gained attention in scientific research for its potential use in various applications. It is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules. CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. While CDM has several advantages as a cross-linking agent, it can also cause protein aggregation and precipitation at high concentrations, which can affect protein function. Further research is needed to explore the potential applications of CDM in scientific research.

Synthesis Methods

CDM can be synthesized by reacting 3,3'-diaminobenzidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methyl acrylate to form CDM. The purity of CDM can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery.

properties

IUPAC Name

2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCNSERBEHEQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylprop-2-enamide)

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